molecular formula C24H23ClN2O2S B15019537 2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B15019537
M. Wt: 439.0 g/mol
InChI Key: NMCUOVIQSWJHBB-VULFUBBASA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide.

    Preparation of the methoxyphenylmethylidene intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the corresponding methoxyphenylmethylidene compound.

    Condensation reaction: The final step involves the condensation of the chlorophenylmethyl sulfanyl intermediate with the methoxyphenylmethylidene intermediate in the presence of acetohydrazide under suitable reaction conditions to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the methoxyphenylmethylidene group, converting it to the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Condensation: The acetohydrazide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity suggests it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism by which 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s functional groups may allow it to bind to enzymes or receptors, modulating their activity. For example, the acetohydrazide moiety could form hydrogen bonds with active site residues of enzymes, while the aromatic groups could participate in π-π interactions with receptor sites. The exact molecular pathways involved would depend on the specific biological context and targets being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE include other acetohydrazides and sulfanyl-substituted aromatic compounds. Some examples are:

These compounds share structural similarities but may differ in their specific functional groups or substitution patterns, leading to variations in their chemical reactivity and biological activity. The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C24H23ClN2O2S

Molecular Weight

439.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H23ClN2O2S/c1-18-6-8-20(9-7-18)15-29-22-12-10-19(11-13-22)14-26-27-24(28)17-30-16-21-4-2-3-5-23(21)25/h2-14H,15-17H2,1H3,(H,27,28)/b26-14+

InChI Key

NMCUOVIQSWJHBB-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC=CC=C3Cl

Origin of Product

United States

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